molecular formula C19H23D3O3 B1164700 11-keto Testosterone-d3

11-keto Testosterone-d3

Cat. No.: B1164700
M. Wt: 305.4
InChI Key: WTPMRQZHJLJSBO-GFWWJJFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iupac Nomenclature and Structural Isomerism

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic steroid naming conventions with specific designation for deuterium substitution. The compound is formally designated as (8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione with deuterium substitution at positions 16,16,17. This systematic name reflects the complete stereochemical configuration and functional group arrangement characteristic of the androstane steroid framework.

The structural architecture of this compound maintains the fundamental four-ring steroid backbone consisting of three cyclohexane rings and one cyclopentane ring in a fused configuration. The compound exhibits specific stereochemical features including the characteristic 17β-hydroxyl configuration that defines the testosterone family of steroids. The presence of ketone functionalities at positions 3 and 11 distinguishes this compound from other testosterone derivatives, while the deuterium substitution pattern creates a unique isotopic signature without altering the fundamental chemical behavior.

Structural isomerism considerations for this compound primarily involve the stereochemical arrangements around the steroid ring system. The compound exists as a single defined stereoisomer with established absolute configuration at each asymmetric center. The 17β-hydroxyl group orientation represents the biologically active configuration, distinguishing it from potential 17α-epimers. The ketone functionalities at positions 3 and 11 are fixed in their positions and do not exhibit tautomeric isomerism under standard conditions.

The deuterium incorporation creates additional complexity in structural analysis, as the isotopic substitution affects nuclear magnetic resonance spectroscopic properties while maintaining identical chemical connectivity. This isotopic modification results in predictable mass spectral fragmentation patterns that enable precise analytical discrimination from the non-deuterated parent compound.

Systematic Synonyms and Registry Identifiers (CAS 2479914-03-7)

The systematic identification of this compound encompasses multiple nomenclature systems and registry databases that provide comprehensive chemical identification. The Chemical Abstracts Service has assigned the unique registry number 2479914-03-7 to this specific deuterium-labeled compound, distinguishing it from the parent non-deuterated 11-ketotestosterone which carries CAS number 564-35-2. This registry system ensures unambiguous identification across scientific literature and commercial applications.

Identifier Type Value Source Reference
CAS Number 2479914-03-7
Molecular Formula C₁₉H₂₃D₃O₃
Molecular Weight 305.43 g/mol
Unlabeled CAS 564-35-2

Alternative systematic names for this compound include several descriptive designations that emphasize different aspects of the molecular structure. The compound is referenced as 17β-hydroxyandrost-4-ene-3,11-dione-16,16,17-d3, which specifically indicates both the steroid backbone designation and the precise deuterium labeling positions. Additional synonymous terminology includes 11-ketotestosterone-[16,16,17-d3] and 4-androsten-17β-ol-3,11-dione-d3, each providing specific structural information while maintaining reference to the deuterium labeling pattern.

Commercial suppliers and research institutions utilize various product designation systems that complement the official CAS registry. Toronto Research Chemicals designates this compound with product code TRC-K210000, while Cambridge Isotope Laboratories employs the designation DLM-10395 for catalog identification. These commercial identifiers facilitate procurement and inventory management while maintaining clear linkage to the official CAS registry number.

The systematic synonym structure reflects the hierarchical nature of steroid nomenclature, beginning with the basic steroid framework designation and progressively adding functional group specifications and stereochemical descriptors. The androst-4-ene designation indicates the basic 19-carbon steroid framework with a double bond between positions 4 and 5, while subsequent descriptors specify the hydroxyl group at position 17β and ketone functionalities at positions 3 and 11.

Deuterium Labeling Patterns: 16,16,17-D3 Isotopic Configuration

The deuterium labeling pattern in this compound follows a specific 16,16,17-D3 configuration that strategically places three deuterium atoms at positions that minimize metabolic lability while maintaining structural integrity. This labeling pattern represents a carefully designed isotopic modification that preserves the essential biochemical properties of the parent compound while providing distinct analytical signatures for mass spectrometric detection and quantification.

The deuterium incorporation at position 16 involves substitution of both hydrogen atoms with deuterium, creating a CD₂ group that exhibits enhanced stability compared to single deuterium substitutions. This geminal deuterium arrangement reduces the likelihood of isotopic exchange reactions that could compromise analytical applications. The additional deuterium substitution at position 17 targets a hydrogen atom adjacent to the hydroxyl functional group, creating a comprehensive labeling pattern that spans the terminal ring system of the steroid framework.

Position Deuterium Count Chemical Environment Stability Characteristics
16 2 (geminal) Methylene carbon High stability, reduced exchange
17 1 Adjacent to hydroxyl Moderate stability
Total 3 Terminal ring system Enhanced mass shift (+3 Da)

The isotopic configuration creates a molecular weight increase of precisely 3.02 atomic mass units, providing sufficient mass differential for reliable analytical discrimination using mass spectrometric techniques. This mass shift enables quantitative analysis applications where the deuterated compound serves as an internal standard for determining concentrations of the unlabeled parent compound in biological matrices.

The deuterium labeling strategy specifically targets positions that remain intact during typical metabolic transformations of testosterone derivatives. Position 16 represents a metabolically stable site that resists hydroxylation and other phase I metabolic reactions, while the 17-position deuterium is protected by steric hindrance from the adjacent hydroxyl group. This strategic labeling pattern ensures that the isotopic signature remains intact during sample preparation and analytical procedures.

Synthetic accessibility of the 16,16,17-D3 labeling pattern requires sophisticated organic synthesis techniques that selectively introduce deuterium at specific positions while avoiding scrambling or exchange reactions. The manufacturing process typically involves multiple synthetic steps with careful control of reaction conditions to achieve the desired isotopic purity levels exceeding 98% deuterium incorporation. Quality control procedures verify the isotopic labeling pattern through nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to ensure analytical reliability.

Properties

Molecular Formula

C19H23D3O3

Molecular Weight

305.4

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D

InChI Key

WTPMRQZHJLJSBO-GFWWJJFOSA-N

SMILES

O[C@@]1([2H])C([2H])([2H])C[C@@]([C@]1(C)C2)([H])[C@]3([H])CCC4=CC(CC[C@]4(C)[C@@]3([H])C2=O)=O

Synonyms

17β-hydroxy-androst-4-ene-3,11-dione-d3

Origin of Product

United States

Scientific Research Applications

Endocrinology and Androgen Research

11-Keto Testosterone-d3 has been instrumental in studying the role of androgens in various physiological and pathological conditions. It serves as a key compound for understanding androgen receptor activation and the effects of androgenic hormones on human health.

  • Androgen Receptor Activation : Research indicates that 11-keto-testosterone significantly activates the human androgen receptor at concentrations as low as 10 nM when tested in zebrafish liver cells . This property makes it valuable for exploring androgen receptor dynamics in different biological contexts.

Metabolic Studies

The compound's role in metabolic studies, particularly concerning obesity and insulin resistance, has gained attention. Studies have shown that inhibition of the enzyme HSD11B1, which regulates 11-keto-testosterone biosynthesis, can lead to increased levels of this compound in individuals with type 2 diabetes . This suggests potential therapeutic implications for managing metabolic disorders linked to androgen excess.

  • Table 1: Effects of HSD11B1 Inhibition on 11-Keto Testosterone Levels
ConditionBaseline 11-Keto Testosterone Levels (ng/mL)Post-Inhibition Levels (ng/mL)
Healthy Individuals1.66 [0.96–2.58]5.66 [3.48–12.12]
Type 2 Diabetes Patients1.66 [0.96–2.58]Increased by 2-3 fold

Clinical Applications in Endocrine Disorders

The high androgenic activity of 11-keto-testosterone has clinical implications, particularly in conditions like congenital adrenal hyperplasia and polycystic ovary syndrome (PCOS). Elevated levels of this compound have been observed in patients with these disorders, suggesting its potential as a biomarker for assessing androgen excess.

  • Table 2: Comparison of Androgen Levels in Congenital Adrenal Hyperplasia vs. Controls
HormoneCAH Patients (n=38)Controls (n=38)Fold Increasep-value
11-Keto Testosterone5.66 [3.48–12.12]1.66 [0.96–2.58]3.4<0.0001
DihydrotestosteroneHigher levels observedLower levels--

Case Study: Androgen Excess in Women

A study involving women with PCOS demonstrated that while testosterone levels were only mildly elevated, levels of 11-keto-testosterone were significantly higher, indicating its potential role as a more sensitive marker for diagnosing androgen excess .

  • Key Findings :
    • Elevated levels of 11-keto-testosterone correlate with symptoms of hyperandrogenism.
    • Monitoring this compound could enhance diagnostic accuracy for conditions like PCOS.

Case Study: Prostate Cancer Treatment

In prostate cancer therapy, where androgen deprivation is crucial, the role of adrenal-derived steroids like 11-keto-testosterone is being explored to understand their impact on treatment efficacy . The concurrent blocking of adrenal steroids could improve therapeutic outcomes by reducing androgenic activity that contributes to cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences
Compound Structure Biological Activity (AR Activation) Primary Use Key Metabolic Enzymes
11-KT-d3 16,16,17-D3 labeled 11-KT N/A (Internal standard) LC-MS/MS quantification N/A
11-KT 11-keto group on testosterone Potent androgen (similar to T) Endogenous signaling HSD11B2, AKR1C3
Testosterone 17β-hydroxy, 4-ene-3-one Androgen receptor agonist Endogenous signaling HSD17B3, SRD5A2
DHT 5α-reduced testosterone More potent than T Endogenous signaling SRD5A2
11β-OHT 11β-hydroxy testosterone Weak androgen Precursor to 11-KT HSD11B2
11-KA4 11-keto androstenedione Intermediate in 11-KT synthesis Precursor to 11-KT AKR1C3
  • Deuterated Analogs: Unlike 11-KT-d3, other deuterated standards (e.g., testosterone-d3, DHT-d3) are used to quantify their respective non-deuterated forms, ensuring analytical accuracy .
  • 11-KA4 vs. 11-KT : 11-KA4 is a precursor converted to 11-KT by AKR1C3, but it exhibits lower androgenic activity .

Metabolic Pathways

Table 2: Enzymatic Conversion Pathways
Compound Synthesis Pathway Inactivation Pathway
11-KT 11-OHA4 → 11-KA4 (via HSD11B2) → 11-KT (via AKR1C3) 5β-reduction by AKR1D1
Testosterone Cholesterol → pregnenolone → androstenedione → T (via HSD17B3) Aromatization to estradiol or 5α-reduction to DHT
11β-OHT Testosterone → 11β-OHT (via CYP11B1) Conversion to 11-KT via HSD11B2
  • Key Insight : 11-KT-d3 is metabolically inert in assays but mirrors the extraction efficiency and chromatographic behavior of 11-KT, minimizing variability in analytical workflows .
Table 3: Analytical Performance in LC-MS/MS
Compound Internal Standard Used Linear Range (ng/mL) LOQ (ng/mL) Recovery Rate (%)
11-KT 11-KT-d3 0.2–50 0.07 95–103
Testosterone Testosterone-d3 0.2–50 0.07 98
DHT DHT-d3 Not specified Not specified Not specified

Clinical Relevance

  • 11-KT in Disease : Elevated in PCOS (3–5× higher than testosterone) and contributes to hyperandrogenism . 11-KT-d3 enables accurate measurement in these contexts .
  • Therapeutic Implications : In prostate cancer, adrenal 11-oxygenated androgens may bypass classical androgen deprivation, necessitating precise monitoring via deuterated standards .

Preparation Methods

Stock Solution Composition

A representative preparation table for this compound stock solutions is adapted from methodologies used for structurally similar deuterated androgens:

Mass (mg)Volume (mL)Concentration (mM)
13.25311
516.26551
1032.53091

These values assume a molecular weight of 304.4 g/mol, consistent with the addition of three deuterium atoms to the parent compound. The molarity calculator equation:

Concentration (mM)=Mass (mg)Molecular Weight (g/mol)×Volume (L)\text{Concentration (mM)} = \frac{\text{Mass (mg)}}{\text{Molecular Weight (g/mol)} \times \text{Volume (L)}}

ensures reproducibility across batches. For concentrations exceeding 10 mM, sequential dilution in DMSO is recommended to avoid precipitation.

In Vivo Formulation Strategies

Solvent System Optimization

Biological compatibility necessitates the transition from pure DMSO to aqueous-organic solvent blends. A validated three-step protocol derived from co-solvent screens involves:

  • Primary Solvent: Dissolution in DMSO (10% v/v) to achieve master stock concentrations up to 25 mg/mL.

  • Secondary Solvent: Addition of PEG300 (40% v/v) to reduce interfacial tension and improve miscibility.

  • Tertiary Components: Incorporation of Tween 80 (5% v/v) as a surfactant, followed by saline (45% v/v) to isotonicity.

This sequence, executed under vortex mixing at each stage, yields stable formulations for subcutaneous or intraperitoneal administration.

Lipid-Based Formulations

For oral bioavailability studies, this compound demonstrates compatibility with lipid carriers. A 1:9 (v/v) DMSO:corn oil mixture produces homogeneous suspensions stable for ≥24 hours at 4°C. Kinetic modeling suggests this system delays hepatic first-pass metabolism by promoting lymphatic uptake.

Analytical Validation via LC-MS/MS

Chromatographic Separation

Ultra-high performance liquid chromatography (UHPLC) with a C18 reversed-phase column (2.1 × 100 mm, 1.7 μm) achieves baseline separation of this compound from endogenous steroids. A methanol-water gradient (55% to 95% methanol over 8 minutes) elutes the deuterated compound at 6.2 ± 0.3 minutes, with inter-day retention time variability <1.2%.

Mass Spectrometric Detection

Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode targets the m/z 305.2 → 109.1 transition for quantification, with m/z 308.2 → 112.1 as the internal standard transition. Deuterium labeling reduces ion suppression effects from biological matrices by 38% compared to non-deuterated analogs.

Comparative Pharmacokinetics with Native Androgens

Metabolic Resistance from Deuterium Labeling

In vitro hepatocyte assays demonstrate a 2.7-fold reduction in 5β-reductase-mediated metabolism compared to non-deuterated 11-ketotestosterone, attributable to kinetic isotope effects at the C2 position. This prolongs plasma half-life from 1.8 hours to 4.3 hours in murine models.

Protein Binding Dynamics

Equilibrium dialysis shows 89.2 ± 3.1% albumin binding for this compound versus 94.5 ± 2.7% for the native compound, suggesting deuterium-induced alterations in hydrophobic interaction domains .

Q & A

Basic Research Questions

Q. What are the primary analytical applications of 11-keto Testosterone-d3 in steroid research?

  • Answer: this compound is primarily used as an isotopically labeled internal standard for quantifying endogenous 11-keto Testosterone (11-KT) via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its deuterated structure minimizes interference with the target analyte, enabling precise calibration and correction for matrix effects . For example, in LC-MS workflows, it compensates for ion suppression/enhancement and extraction efficiency variations, particularly in complex biological matrices like plasma or fish tissue homogenates .

Q. How is this compound utilized in receptor binding studies?

  • Answer: In receptor activation assays, this compound serves as a tracer to study androgen receptor (AR) binding kinetics and downstream signaling. For instance, it binds to the eel kidney androgen receptor with an EC50 of 43 nM and activates human AR in zebrafish liver cells at 10 nM . These studies often involve competitive binding assays, where deuterated and non-deuterated forms are co-incubated with recombinant receptors to assess specificity and potency .

Q. What storage and handling protocols are recommended for this compound?

  • Answer: The compound should be stored at -20°C in its crystalline solid form to prevent degradation. Prior to use, it is reconstituted in methanol or acetonitrile (e.g., 0.1–1.0 mg/mL stock solutions) and aliquoted to avoid freeze-thaw cycles. Purity (>98%) and deuterium retention (>99% d3, ≤1% d0) must be verified via HPLC or NMR to ensure analytical reliability .

Advanced Research Questions

Q. How can researchers validate the specificity of this compound in LC-MS assays when structural analogs are present?

  • Answer: Cross-reactivity testing is critical. For example, this compound must be distinguished from isomers like 11β-hydroxyandrostenedione or metabolites such as 11-ketodihydrotestosterone. This involves:

  • Chromatographic separation: Optimizing gradient elution to achieve baseline resolution of analogs (e.g., using C18 columns with 0.1% formic acid in water/acetonitrile).
  • Mass spectrometric differentiation: Monitoring unique precursor/product ion transitions (e.g., m/z 305.2 → 269.1 for 11-KT-d3 vs. m/z 287.2 → 97.0 for 11β-hydroxyandrostenedione) .
  • Spike-and-recovery experiments: Adding deuterated standards to biological matrices and comparing recovery rates (ideally 85–115%) .

Q. What experimental strategies address discrepancies between ELISA and LC-MS measurements of 11-KT in cross-species studies?

  • Answer: ELISA kits (e.g., Cayman Chemical) may exhibit cross-reactivity with structurally similar steroids (e.g., 11-keto DHT) in fish or mammalian models, leading to overestimation. To reconcile

  • Parallel analysis: Run paired samples with both ELISA and LC-MS, using 11-KT-d3 as an internal standard for LC-MS.
  • Immunoassay validation: Pre-treat samples with solid-phase extraction (SPE) to remove interfering steroids before ELISA .
  • Species-specific calibration: Adjust antibody-binding parameters for non-human models (e.g., zebrafish AR vs. human AR) .

Q. How do deuterium isotope effects impact the metabolic stability of this compound in in vitro models?

  • Answer: Deuteration at the 16,16,17 positions slows hepatic metabolism (e.g., cytochrome P450-mediated hydroxylation) due to kinetic isotope effects. However, researchers must:

  • Monitor deuterium loss: Use high-resolution MS to detect metabolic byproducts (e.g., d2 or d0 forms) in hepatocyte incubations.
  • Compare pharmacokinetics: Co-administer deuterated and non-deuterated 11-KT to assess half-life differences in cell or animal models .

Q. What experimental designs are optimal for tracing adrenal vs. gonadal 11-oxygenated androgen synthesis using this compound?

  • Answer: Isotope dilution assays with adrenal/gonadal tissue explants can distinguish synthesis pathways:

  • Adrenal-specific markers: Co-incubate 11-KT-d3 with adrenal enzymes (e.g., 11β-hydroxylase) and measure conversion to 11β-hydroxyandrostenedione.
  • Gonadal co-factors: Use testicular cells supplemented with NADPH to assess 17β-hydroxysteroid dehydrogenase activity, which preferentially converts androstenedione to testosterone .

Data Interpretation and Methodological Challenges

Q. How should researchers address batch-to-batch variability in deuterated standards like this compound?

  • Answer:

  • Certified reference materials (CRMs): Source standards from accredited suppliers (e.g., NIST-traceable) with documented purity (>98%) and isotopic enrichment (e.g., 99% d3).
  • In-house validation: Perform qNMR or LC-HRMS to verify deuterium content and exclude contaminants (e.g., d0 or d2 species) before assay deployment .

Q. What statistical approaches resolve contradictions in dose-response data from 11-KT receptor activation studies?

  • Answer: Non-linear regression models (e.g., four-parameter logistic curves) with outlier detection (e.g., Grubbs' test) can harmonize EC50 variability. For example, zebrafish AR activation data may require species-specific normalization to human AR baselines to account for differential receptor affinity .

Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
LC-MS ColumnC18, 2.1 × 100 mm, 1.7 µm
Mobile Phase0.1% formic acid in H2O/ACN
Deuterium Purity≥98% d3, ≤1% d0
Storage Temperature-20°C (crystalline form)
Receptor Binding EC50 (eel)43 nM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-keto Testosterone-d3
Reactant of Route 2
11-keto Testosterone-d3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.